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Compound of Interest

Compound Name: 12-Deoxy Roxithromycin

Cat. No.: B15351447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 12-
Deoxy Roxithromycin, a derivative of the macrolide antibiotic Roxithromycin. Due to the

limited availability of direct spectroscopic data for this specific analog, this document

synthesizes information from published data on Roxithromycin and its related impurities to

project the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics of 12-Deoxy Roxithromycin. This guide also outlines

detailed experimental protocols for acquiring such data and visualizes the metabolic pathways

of the parent compound, Roxithromycin.

Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic characterized by a 14-membered lactone

ring. 12-Deoxy Roxithromycin is a variant where the hydroxyl group at the C12 position of the

aglycone ring is absent. This structural modification can influence the molecule's conformation,

polarity, and ultimately its pharmacokinetic and pharmacodynamic properties. Understanding

the spectroscopic signature of 12-Deoxy Roxithromycin is crucial for its identification,

characterization, and quality control in research and drug development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 12-Deoxy Roxithromycin
based on the known data for Roxithromycin. The removal of the C12-hydroxyl group is
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expected to cause predictable shifts in the NMR spectra and alter the fragmentation pattern in

mass spectrometry. The fundamental IR absorption bands are expected to remain largely

similar, with the notable absence of the C12-OH vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts for macrolides are complex due to the large number of

overlapping signals. The predicted data is based on published assignments for Roxithromycin,

with expected changes highlighted for the 12-Deoxy derivative. The most significant changes

are anticipated around the C11, C12, and C13 positions of the aglycone ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 12-Deoxy Roxithromycin (in CDCl₃)
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Proton
Predicted Chemical Shift (δ,

ppm)

Notes on Predicted Changes

from Roxithromycin

H-2 ~3.7 Minor shift expected.

H-3 ~3.8 Minor shift expected.

H-4 ~3.0 Minor shift expected.

H-5 ~4.0 Minor shift expected.

H-6 ~3.5 Minor shift expected.

H-7 ~3.6 Minor shift expected.

H-8 ~2.5 Minor shift expected.

H-10 ~3.0 Minor shift expected.

H-11 ~4.0-4.2

Upfield shift expected due to

the absence of the adjacent -

OH group.

H-12 ~1.5-1.7 (ax), ~1.8-2.0 (eq)

Significant upfield shift and

change in multiplicity from a

methine to a methylene group.

H-13 ~3.7

Downfield shift expected due

to altered electronic

environment.

H-14 ~1.2 (CH₂), ~0.9 (CH₃) Minor shifts expected.

Sugars Various
Minimal changes expected in

the sugar moieties.

Table 2: Predicted ¹³C NMR Chemical Shifts for 12-Deoxy Roxithromycin (in CDCl₃)
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Carbon
Predicted Chemical Shift (δ,

ppm)

Notes on Predicted Changes

from Roxithromycin

C-1 (C=O) ~175 Minor shift expected.

C-9 (C=N) ~170 Minor shift expected.

C-11 ~70-72 Upfield shift expected.

C-12 ~35-40
Significant upfield shift, now a

methylene carbon.

C-13 ~78-80 Downfield shift expected.

Other Aglycone C Various
Minor shifts expected for

carbons distant from C-12.

Sugars Various Minimal changes expected.

Infrared (IR) Spectroscopy
The IR spectrum of Roxithromycin is characterized by strong absorptions from its carbonyl

group, hydroxyl groups, and C-O bonds. The spectrum of 12-Deoxy Roxithromycin is

expected to be very similar, with the key difference being the diminished intensity of the broad

O-H stretching band due to the removal of one hydroxyl group.

Table 3: Predicted IR Absorption Bands for 12-Deoxy Roxithromycin (KBr Pellet)

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (sugars, C6-OH,

C11-OH)
3400 - 3500 Broad, Strong

C-H Stretch (Alkyl) 2900 - 3000 Strong

C=O Stretch (Lactone) 1705 - 1765[1][2] Strong

C=N Stretch (Oxime) ~1650 Medium

C-O Stretch (Ethers, Esters) 1000 - 1300 Strong, Multiple Bands
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Mass Spectrometry (MS)
The mass spectrum of 12-Deoxy Roxithromycin is predicted based on the known

fragmentation pathways of Roxithromycin. The molecular ion peak will be observed at a lower

m/z value corresponding to the loss of an oxygen atom (16 Da). The fragmentation will likely

proceed through the characteristic loss of the cladinose and desosamine sugar moieties.

Table 4: Predicted Mass Spectrometry Data for 12-Deoxy Roxithromycin (ESI-MS)

Ion Predicted m/z Interpretation

[M+H]⁺ 821.5
Protonated molecular ion

(C₄₁H₇₆N₂O₁₄ + H)⁺

[M - Cladinose + H]⁺ 663.5
Loss of the cladinose sugar

(C₈H₁₅O₃)

[M - Desosamine + H]⁺ 648.5
Loss of the desosamine sugar

(C₈H₁₆NO₃)

Aglycone fragment 490.4
Aglycone core after loss of

both sugars

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of macrolide antibiotics

like 12-Deoxy Roxithromycin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated

chloroform (CDCl₃) or other suitable deuterated solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.
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Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral width: 0-200 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts should be referenced to the

residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) in an agate mortar.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent pellet.[3][4]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of scans: 16-32.

Data Processing: Perform a background scan with an empty sample compartment or a pure

KBr pellet. The final spectrum is obtained by ratioing the sample scan against the

background scan.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

coupled to a high-performance liquid chromatography (HPLC) system for online separation if

necessary.

HPLC-MS Acquisition (for complex mixtures):

Column: A C18 reversed-phase column is typically used.

Mobile phase: A gradient of water and acetonitrile, both containing a small amount of

formic acid (e.g., 0.1%) to promote protonation.

Flow rate: 0.2-0.5 mL/min.

MS Acquisition (ESI Positive Mode):

Ionization mode: Electrospray Ionization (ESI), positive ion mode.

Scan range: m/z 100-1000.

Capillary voltage: 3-4 kV.

Cone voltage: 20-40 V (can be optimized to control fragmentation).

Data Processing: The acquired mass spectra are analyzed to identify the molecular ion and

characteristic fragment ions.

Visualization of Metabolic Pathways
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The metabolism of Roxithromycin has been studied, and several key biotransformation

pathways have been identified.[5][6] These include N-demethylation, O-demethylation, and

hydrolysis of the cladinose sugar. 12-Deoxy Roxithromycin, if formed metabolically or as a

synthetic byproduct, would likely undergo similar transformations.

Roxithromycin

N-Demethyl Roxithromycin

N-Demethylation

O-Demethyl RoxithromycinO-Demethylation

Descladinose Roxithromycin

Hydrolysis

12-Deoxy Roxithromycin
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Caption: Predicted metabolic pathways of 12-Deoxy Roxithromycin based on known

Roxithromycin metabolism.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 12-Deoxy Roxithromycin. The tabulated data, derived from the analysis of
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its parent compound, offers a valuable resource for the identification and characterization of

this specific derivative. The detailed experimental protocols serve as a practical guide for

researchers to obtain empirical data. Further experimental validation is necessary to confirm

these predicted spectroscopic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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